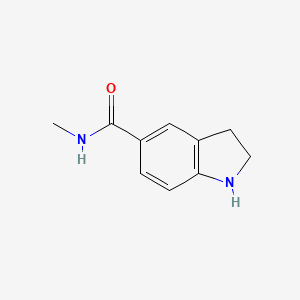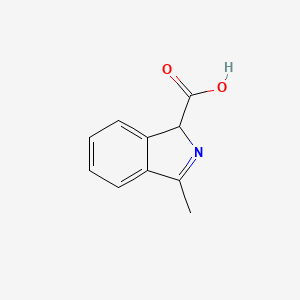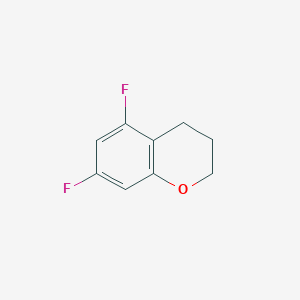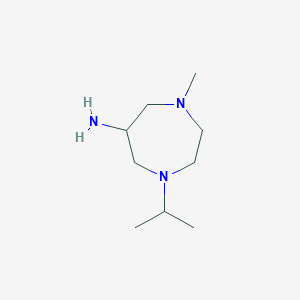
1-Amino-3-(3-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H10FNO It is a fluorinated derivative of phenylpropanone, characterized by the presence of an amino group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(3-fluorophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with nitroethane to form 3-fluoro-β-nitrostyrene, which is then reduced to 3-fluoroamphetamine. The final step involves the oxidation of 3-fluoroamphetamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and controlled oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-fluorophenylacetic acid.
Reduction: Formation of 1-amino-3-(3-fluorophenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(3-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors in biological systems, modulating their activity and influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(4-fluorophenyl)propan-2-one: Similar structure but with the fluorine atom on the para position of the phenyl ring.
1-Amino-3-(2-fluorophenyl)propan-2-one: Fluorine atom on the ortho position of the phenyl ring.
Uniqueness
1-Amino-3-(3-fluorophenyl)propan-2-one is unique due to the specific positioning of the fluorine atom on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its ortho and para analogs .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-amino-3-(3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6,11H2 |
InChI Key |
SXPJFAVZKHMHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)
![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)


![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)

![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)


